4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid
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Overview
Description
- Baclofen is a slightly water-soluble hydrophobic γ-amino acid primarily used as a muscle relaxant .
- Its chemical formula is C10H12ClNO2 .
- The compound’s systematic name is 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid .
- Baclofen’s structure consists of a butanoic acid backbone with an amino group and a chlorophenyl substituent.
Preparation Methods
- Baclofen can be synthesized through various routes, including:
Acylation of 4-chloroaniline: This involves reacting 4-chloroaniline with acetyl chloride or acetic anhydride to form the desired product.
Hydrolysis of 4-chlorophenylacetonitrile: Treatment of 4-chlorophenylacetonitrile with hydrochloric acid yields baclofen.
- Industrial production methods may involve optimized synthetic processes for higher yields and purity.
Chemical Reactions Analysis
- Baclofen undergoes several reactions:
Amide Formation: The amino group reacts with carboxylic acids to form amides.
Acid-Base Reactions: Baclofen can act as both an acid and a base due to its amino and carboxylic acid groups.
Esterification: Reaction with alcohols to form esters.
- Common reagents include acetyl chloride, hydrochloric acid, and alcohols.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Neurology and Muscle Spasticity: Baclofen is widely used to treat muscle spasticity associated with conditions like cerebral palsy, multiple sclerosis, and spinal cord injuries.
GABA Receptor Agonist: Baclofen acts as an agonist at GABA-B receptors, modulating inhibitory neurotransmission.
Addiction and Withdrawal: Research explores its potential in treating alcohol and opioid addiction.
Pain Management: Baclofen may alleviate chronic pain.
Mechanism of Action
- Baclofen’s primary mechanism involves activating GABA-B receptors.
- It inhibits neurotransmitter release, leading to muscle relaxation and reduced spasticity.
- Molecular targets include GABA-B receptors in the central nervous system.
Comparison with Similar Compounds
- Baclofen is unique due to its specific GABA-B receptor activity.
- Similar compounds include:
Phenibut (β-phenyl-γ-aminobutyric acid): Also a GABA-B agonist.
GABOB (γ-amino-β-hydroxybutyric acid): Structurally related to baclofen.
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-amino-3-(4-chlorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H14ClNO2/c1-11(7-13,6-10(14)15)8-2-4-9(12)5-3-8/h2-5H,6-7,13H2,1H3,(H,14,15) |
InChI Key |
PJRWPVIBQFGSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(CN)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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